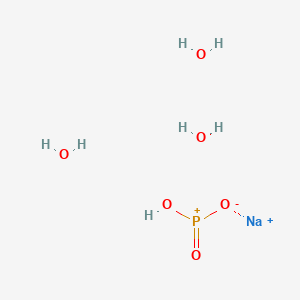
Sodium hydrogen phosphite 2.5 water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen phosphite 2.5 water, also known as sodium hydrogen phosphonate 2.5 water, is a chemical compound with the molecular formula H8NaO6P and a molecular weight of 158.02 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hydrogen phosphite 2.5 water can be synthesized through the reaction of phosphorous acid with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving phosphorous acid in water.
- Gradually adding sodium hydroxide to the solution while maintaining a controlled temperature.
- Allowing the reaction to proceed until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then crystallized and dried to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydrogen phosphite 2.5 water undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sodium phosphate.
Reduction: Various reduced phosphorus compounds.
Substitution: Substituted phosphite derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen phosphite 2.5 water has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving phosphorus metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a reducing agent in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of sodium hydrogen phosphite 2.5 water involves its ability to donate hydrogen atoms and participate in redox reactions. It can interact with various molecular targets and pathways, including:
Redox Reactions: Acts as a reducing agent, donating electrons to other molecules.
Phosphorus Metabolism: Participates in biochemical pathways involving phosphorus compounds.
Vergleich Mit ähnlichen Verbindungen
- Sodium phosphate monobasic dihydrate
- Sodium phosphate dibasic heptahydrate
- Sodium pyrophosphate decahydrate
Comparison: Sodium hydrogen phosphite 2.5 water is unique due to its specific chemical structure and properties. Unlike other sodium phosphate compounds, it has a distinct ability to act as a reducing agent and participate in redox reactions. This makes it particularly valuable in applications requiring reduction processes .
Eigenschaften
IUPAC Name |
sodium;phosphenic acid;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3P.3H2O/c;1-4(2)3;;;/h;(H,1,2,3);3*1H2/q+1;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASDOKUEOXILF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O[P+](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H7NaO6P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













